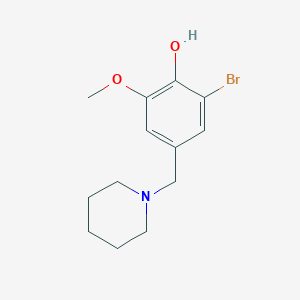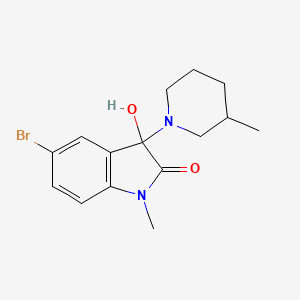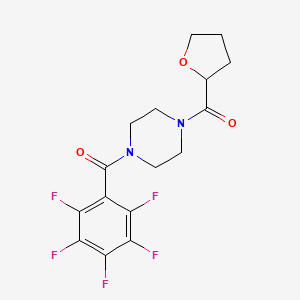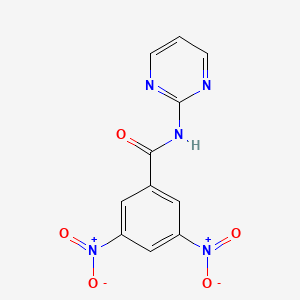
2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the phenol family and has a molecular weight of 324.25 g/mol. BPP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of various signaling pathways in cells. This compound has also been shown to interact with various enzymes and proteins in the body, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in various cell types and animal models. These effects include the inhibition of oxidative stress, the modulation of inflammation, and the regulation of cell signaling pathways. This compound has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol is its high potency and specificity, which make it a valuable tool for researchers studying various biological processes. However, this compound also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high doses. These limitations must be taken into account when designing experiments using this compound.
Orientations Futures
There are many potential future directions for research on 2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol. One area of interest is the development of new drugs based on the structure of this compound. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to a better understanding of its biological effects. Additionally, this compound could be used as a tool for the study of various diseases and biological processes, such as neurodegeneration and inflammation.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research due to its potent biological effects and potential applications in the development of new drugs. While there are some limitations to its use, this compound has the potential to make significant contributions to various fields of research in the future.
Méthodes De Synthèse
2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol can be synthesized through a multistep process that involves the reaction of 2-bromo-4-methoxyphenol with piperidine and formaldehyde. The resulting compound is then subjected to a series of purification steps to obtain the final product. This synthesis method has been optimized over the years to improve the yield and purity of this compound.
Applications De Recherche Scientifique
2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases. This compound has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
2-bromo-6-methoxy-4-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-17-12-8-10(7-11(14)13(12)16)9-15-5-3-2-4-6-15/h7-8,16H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZJQCCOWFGXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCCCC2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetrahydro-2-furanylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4994466.png)




![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4994499.png)
![N-(3-methoxypropyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4994510.png)
![(4-{[1-(3-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-chlorophenoxy)acetic acid](/img/structure/B4994517.png)



![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4994565.png)
![(4-methoxybenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4994570.png)
